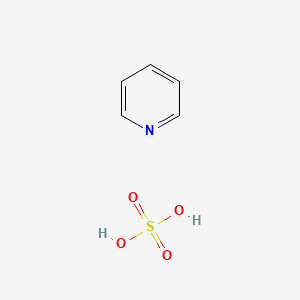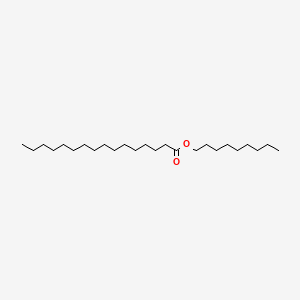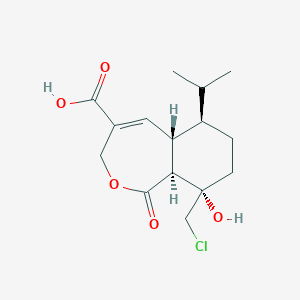
Pyridinsulfat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinsulfat is a chemical compound derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine is structurally related to benzene, with one methine group replaced by a nitrogen atom. This compound is formed by the sulfation of pyridine, resulting in a compound that has significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinsulfat can be synthesized through several methods. One common method involves the reaction of pyridine with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate compound. For example, pyridine can react with sulfur trioxide in the presence of a solvent like dichloromethane at low temperatures to form pyridine sulfate .
Industrial Production Methods: Industrial production of pyridine sulfate often involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Pyridinsulfat undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert pyridine sulfate back to pyridine or other reduced forms.
Substitution: this compound can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include pyridine N-oxide, substituted pyridines, and other derivatives that have specific applications in different fields .
Scientific Research Applications
Pyridinsulfat has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine sulfate involves its interaction with specific molecular targets and pathways. For example, in biological systems, pyridine sulfate can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The sulfate group can enhance the solubility and reactivity of the compound, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Pyridine N-oxide: Formed by the oxidation of pyridine, it has different chemical properties and applications.
Pyridinium salts: These are quaternary ammonium compounds derived from pyridine and have various biological and industrial applications.
Pyridine sulfonic acids: These compounds have a sulfonic acid group attached to the pyridine ring and are used in different chemical processes.
Uniqueness of Pyridine Sulfate: Pyridinsulfat is unique due to its specific chemical structure and reactivity. The presence of the sulfate group imparts distinct properties, such as increased solubility and the ability to participate in specific chemical reactions. These characteristics make pyridine sulfate valuable in various scientific and industrial applications .
Properties
CAS No. |
34114-35-7 |
|---|---|
Molecular Formula |
C5H7NO4S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
pyridine;sulfuric acid |
InChI |
InChI=1S/C5H5N.H2O4S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;(H2,1,2,3,4) |
InChI Key |
ZNCXUFVDFVBRDO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC=C1.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=NC=C1.OS(=O)(=O)O |
Synonyms |
monopyridine phosphate pyridine pyridine cyanate pyridine dinitrate pyridine diphosphate pyridine disulfate pyridine hydride pyridine hydride (2:1) pyridine hydrochloride pyridine ion (1-), hydrogen pyridine ion (1-), lithium salt pyridine ion (1-), potassium salt pyridine ion (1-), sodium salt pyridine ion (2+) pyridine monohydrate pyridine monophosphate pyridine monosulfate pyridine nitrate pyridine perbromate, 82Br-labeled pyridine perchlorate pyridine perchlorate, 2H-labeled pyridine phosphate pyridine phosphate (2:1) pyridine sulfate pyridine sulfate (2:1) pyridine, hydrogen bromide pyridine, hydrogen fluoride pyridine, hydrogen iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)



![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)
![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)
![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)




